molecular formula C15H13F2NO3 B11779328 Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11779328
M. Wt: 293.26 g/mol
InChI Key: MAGGUCQEZAVEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group and a difluoromethylbenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate typically involves the reaction of 2,6-difluoro-4-methylbenzoyl chloride with ethyl 1H-pyrrole-2-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-difluoro-4-methylbenzoyl chloride+ethyl 1H-pyrrole-2-carboxylateEthyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate\text{2,6-difluoro-4-methylbenzoyl chloride} + \text{ethyl 1H-pyrrole-2-carboxylate} \rightarrow \text{this compound} 2,6-difluoro-4-methylbenzoyl chloride+ethyl 1H-pyrrole-2-carboxylate→Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 4-(2,6-difluoro-4-methylphenyl)-1H-pyrrole-2-carboxylate.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound’s difluoromethylbenzoyl moiety can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrole ring may also play a role in binding to biological macromolecules, affecting their function. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-4-methylbenzenesulfonamide
  • 2,6-Difluoro-4-methyl aniline
  • Ethyl 2,6-difluoro-4-methylbenzoate

Uniqueness

Ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the difluoromethylbenzoyl and pyrrole moieties makes it a versatile compound for various chemical transformations and research applications.

Properties

Molecular Formula

C15H13F2NO3

Molecular Weight

293.26 g/mol

IUPAC Name

ethyl 4-(2,6-difluoro-4-methylbenzoyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H13F2NO3/c1-3-21-15(20)12-6-9(7-18-12)14(19)13-10(16)4-8(2)5-11(13)17/h4-7,18H,3H2,1-2H3

InChI Key

MAGGUCQEZAVEQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)C2=C(C=C(C=C2F)C)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.